molecular formula C14H12ClN3O2 B2436378 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide CAS No. 1423233-51-5

3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide

Cat. No.: B2436378
CAS No.: 1423233-51-5
M. Wt: 289.72
InChI Key: ZBUDQORZAARRDS-UHFFFAOYSA-N
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Description

3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a chlorophenyl group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide typically involves the formation of the oxazole ring followed by the introduction of the chlorophenyl and cyanomethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chlorobenzoyl chloride with an appropriate amine can lead to the formation of the oxazole ring, which is then further functionalized to introduce the cyanomethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production output.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development and biochemical studies.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and chlorophenyl group can facilitate binding to these targets, leading to modulation of their activity. The cyanomethyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives: These compounds share structural similarities with the oxazole derivative and exhibit comparable biological activities.

    Isoxazole derivatives: Isoxazoles have a similar ring structure and are known for their diverse pharmacological properties.

Uniqueness

3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-11-3-1-10(2-4-11)12-9-18-14(20-12)6-5-13(19)17-8-7-16/h1-4,9H,5-6,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUDQORZAARRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)CCC(=O)NCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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